4-Hydroxymelatonin
Overview
Description
Synthesis Analysis
The synthesis of melatonin metabolites, including 4-OHMT, typically involves enzymatic pathways or direct interaction with reactive species. For example, melatonin can be metabolized into various hydroxylated forms, such as 2-hydroxymelatonin and 6-hydroxymelatonin, through reactions with hydroxyl radicals or specific enzymes. Although specific pathways for 4-OHMT synthesis are not detailed in the available literature, the general process likely involves similar mechanisms of enzymatic modification or oxidative stress response.
Molecular Structure Analysis
4-OHMT, like melatonin and its other metabolites, contains an indole ring—a structural feature critical to its biological activity. The hydroxyl group in 4-OHMT is positioned at the 4th carbon of the indole ring, which significantly influences its chemical behavior and antioxidant capacity. This structural aspect enables 4-OHMT to participate effectively in radical-trapping activities, offering protection against oxidative damage by reacting with peroxyl radicals more efficiently than melatonin itself.
Chemical Reactions and Properties
4-OHMT exhibits excellent antioxidant activity, outperforming both melatonin and other standard antioxidants in certain contexts. Its efficacy as an antioxidant is attributed to its ability to scavenge harmful radicals and potentially inhibit oxidative processes involving metal ions, such as copper. This metabolite has been found to turn off the oxidant effects of copper-ascorbate mixtures, highlighting its role in mitigating oxidative stress.
Physical Properties Analysis
While specific details on the physical properties of 4-OHMT, such as melting point, solubility, and molecular weight, are not extensively documented in the provided literature, its physical characteristics would be expected to resemble those of melatonin to some extent, considering their structural similarities. The presence of the hydroxyl group likely affects its polarity and solubility in water compared to melatonin.
Chemical Properties Analysis
The chemical behavior of 4-OHMT is significantly influenced by its phenolic structure, enabling it to serve as an effective antioxidant. This property is particularly important in the context of protecting biological systems from oxidative damage. The molecule's reactivity with radicals and potential to modulate metal-catalyzed oxidation processes are key aspects of its chemical properties.
For detailed insights and references on 4-Hydroxymelatonin and related topics, the following resources provide valuable information:
- On the synthesis and potential biological roles of melatonin metabolites: Pérez-González et al., 2017.
- On the antioxidant capacity and mechanisms of melatonin and its metabolites: Tan et al., 2014.
Scientific Research Applications
Agricultural Applications : A study by Shah et al. (2021) found that 4-hydroxymelatonin can alleviate nickel stress in Solanum melongena (eggplant) seedlings. It improves growth, photosynthesis, and gas exchange characteristics while reducing nickel content in root and shoot tissues. This suggests its potential use in enhancing plant resilience to metal stress (Shah et al., 2021).
Antioxidant Activity : Pérez-González et al. (2017) reported that 4-hydroxymelatonin significantly contributes to the antioxidant activity of melatonin against oxidative stress, indicating its therapeutic potential in oxidative stress-related conditions (Pérez-González et al., 2017).
Bone Health : Lee et al. (2020) discovered that 2-hydroxymelatonin, along with BMP-4, has a synergistic effect on osteogenic differentiation in vitro, suggesting a role in bone health and therapy (Lee et al., 2020).
Circadian Rhythm Studies : Arendt et al. (1985) developed a rapid radioimmunoassay for 6-hydroxymelatonin sulfate in human plasma and urine, facilitating noninvasive studies of pineal function and circadian rhythms (Arendt et al., 1985).
Cancer Research : Studies have shown that melatonin metabolites like 2-hydroxymelatonin exhibit potent anti-cancer activity against human colorectal cancer cells, inducing apoptosis and inhibiting epithelial-mesenchymal transition (EMT) (Yang et al., 2017).
Stress Resistance in Plants : 2-Hydroxymelatonin has been shown to promote resistance in rice seedlings to multiple simultaneous abiotic stresses, such as cold and drought, through the actions of transcription factors (Lee & Back, 2016).
Neuroprotective Applications : Melatonin's free radical scavenging and antioxidant properties highlight its potential as a neuroprotectant, offering new roles in therapy for various neurodegenerative diseases (Maharaj et al., 2007).
Future Directions
Research on melatonin and its metabolites, including 4-Hydroxymelatonin, is ongoing. Future research directions include investigating the role of melatonin in improving the storage life and quality of fruits and vegetables, its role in vascular reconnection during the grafting process, and nutrient uptake from roots by modifying root architecture . Another potentially important aspect is the production of melatonin-rich food crops through a combination of conventional and modern breeding approaches .
properties
IUPAC Name |
N-[2-(4-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-8(16)14-6-5-9-7-15-10-3-4-11(18-2)13(17)12(9)10/h3-4,7,15,17H,5-6H2,1-2H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJGMCLSLFPIQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C(=C(C=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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